5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine
Description
Contextualization within Pyrrolo[2,3-B]pyridine Chemistry and its Research Significance
The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole (B17877), is a foundational structure in medicinal chemistry. researchgate.netrsc.org It is considered a "privileged scaffold" because its unique chemical architecture is frequently found in biologically active compounds, particularly those designed to interact with protein kinases. jst.go.jp The azaindole structure is bioisosteric to the natural indole (B1671886) moiety, meaning it has a similar shape and volume, which allows it to mimic indole in biological systems while offering distinct physicochemical properties. nih.gov
The significance of the pyrrolo[2,3-b]pyridine core lies in its ability to act as a versatile template for drug design. rsc.orgrsc.org Researchers have developed numerous synthetic methods to functionalize this scaffold, enabling the creation of large libraries of derivatives. researchgate.netrsc.org These derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The development of novel pyrrolo[2,3-b]pyridine derivatives continues to be an active area of research, aimed at discovering new therapeutic agents for various diseases. nih.govnih.gov
Overview of the 7-Azaindole Scaffold's Utility in Chemical Biology and Material Science Research
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold possesses properties that make it highly valuable in both chemical biology and material science.
In chemical biology , the 7-azaindole moiety is exceptionally effective as a "hinge-binding" motif in protein kinase inhibitors. jst.go.jp Kinases are a class of enzymes crucial for cell signaling, and their abnormal activation is implicated in many diseases, including cancer. nih.gov The 7-azaindole structure can form two key hydrogen bonds with the "hinge region" of a kinase's ATP-binding site, mimicking the interaction of adenine (B156593) and effectively blocking the enzyme's activity. jst.go.jpnih.gov This has led to the development of several FDA-approved drugs containing this scaffold, such as the B-RAF kinase inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib (B1662808). jst.go.jpnih.gov Its utility extends to the development of inhibitors for other biological targets as well. nih.gov
In material science , the 7-azaindole scaffold is explored for its unique photophysical and electronic properties. nih.gov Its derivatives have been investigated for applications in:
Organic Light-Emitting Devices (OLEDs): Nitrogen-donor ligands based on 7-azaindole have been used to create emitters for OLEDs. gotriple.euresearchgate.net
Organic Field-Effect Transistors (OFETs): The pyrrolo[2,3-b]pyridine unit is being studied as a potential donor moiety in conjugated small molecules for use in organic electronics, though this remains a less explored area. acs.org
Coordination Polymers and Supramolecular Chemistry: The scaffold serves as a versatile building block for ligands used to construct coordination polymers and other complex metallosupramolecular architectures with interesting structural and photophysical properties. researchgate.networktribe.comnih.gov
Fluorescent Probes: The 7-azaindole chromophore is sensitive to its environment, making it a useful optical probe for studying protein structure and dynamics. acs.org
Scope and Research Trajectories for 5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine Derivatives
This compound is primarily utilized as a key chemical intermediate for the synthesis of more complex molecules. The chlorine atom at the 5-position and the amine group at the 3-position provide reactive sites for further chemical elaboration, allowing for the construction of diverse molecular architectures.
Current research trajectories for derivatives of this compound are heavily focused on medicinal chemistry and drug discovery. The core structure is a component of several advanced molecules investigated as targeted therapeutic agents. For example, it is a key building block for Pexidartinib, a kinase inhibitor drug. The synthesis of this drug involves modifying the 3-position of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core.
The primary research direction involves using this compound as a starting material to develop novel kinase inhibitors and other biologically active agents. The amine group at the 3-position is a particularly useful handle for creating new carbon-carbon and carbon-nitrogen bonds, leading to a wide array of potential drug candidates. This strategic derivatization allows scientists to fine-tune the pharmacological properties of the final compounds to enhance their potency and selectivity for specific biological targets.
Data Tables
Table 1: Physicochemical Properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
| Property | Value |
| CAS Number | 866546-07-8 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Synonym | 5-Chloro-7-azaindole |
Data sourced from publicly available chemical databases.
Table 2: Examples of Research Derivatives Based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine Core
| Derivative Name | Research Context |
| Pexidartinib (and its salts) | Kinase inhibitor drug for treating tenosynovial giant cell tumor. |
| (1S,2S,3S)-3-(2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoropyrimidin-4-ylamino)cyclohexane-1,2-diol | Investigated as a chemical intermediate in pharmaceutical research. |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | A synthetic intermediate used for further chemical modifications. |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZRLMSKIZPOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Precursors
Historical Development of Pyrrolo[2,3-b]pyridine Core Synthesis
The construction of the fundamental 1H-pyrrolo[2,3-b]pyridine core has been approached through various methods over the years. Early strategies often involved modifications of classical indole (B1671886) syntheses. rsc.org
Key historical methods include:
Madelung-type Synthesis: This involves the intramolecular cyclization of an N-(2-picolyl)aniline derivative under strong base conditions at high temperatures. This method was adapted for the synthesis of azaindoles.
Fischer Indole Synthesis: A cornerstone of indole chemistry, this reaction involves the acid-catalyzed rearrangement of an arylhydrazone. Its application to pyridine-derived hydrazones provided a pathway to the pyrrolo[2,3-b]pyridine skeleton. rsc.org
Bartoli Indole Synthesis: While often applied to the synthesis of other isomers like pyrrolo[2,3-c]pyridines, the Bartoli reaction, which utilizes the reaction of nitroarenes with vinyl Grignard reagents, represents a classical approach to forming the pyrrole (B145914) ring onto an existing aromatic system. nbuv.gov.ua
These foundational methods, while effective, often required harsh reaction conditions and offered limited control over substitution patterns on the pyridine (B92270) ring, paving the way for the development of more refined and versatile contemporary strategies.
Contemporary Strategies for the Preparation of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Modern synthetic chemistry offers a more nuanced and powerful toolkit for the construction of highly functionalized heterocycles like this compound. These strategies emphasize regioselectivity, efficiency, and sustainability.
Achieving the specific 3-amino, 5-chloro substitution pattern necessitates precise control over the reactivity of the pyrrolo[2,3-b]pyridine core. The inherent electronic properties of the bicyclic system show that the pyrrole ring is more susceptible to electrophilic attack, typically at the C3 position. rsc.org
Modern cross-coupling reactions are instrumental in regioselective functionalization. A common strategy involves the synthesis of a dihalogenated pyrrolo[2,3-b]pyridine intermediate, which can then be selectively functionalized. For example, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a 4-chloro-2-iodo-pyrrolopyridine intermediate is employed. nih.gov The differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective reactions. A Suzuki-Miyaura coupling can be performed at the more reactive C2-iodo position, followed by a Buchwald-Hartwig amination at the C4-chloro position. nih.gov This principle of using differentially activated halogenated intermediates is directly applicable to the synthesis of the target molecule, likely involving a 3,5-dihalo or 3-nitro-5-chloro precursor.
The assembly of the target molecule can be approached in several ways, highlighting the concepts of convergent and divergent synthesis.
Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then combining them in the later stages. For the target compound, a plausible convergent route would involve the synthesis of a 2,5-dichloropyridin-3-amine derivative, followed by the construction of the pyrrole ring. The pyrrole ring can be formed via reactions like the Sonogashira coupling with a protected acetylene (B1199291) followed by cyclization. The C3-amino group would likely be introduced at a late stage, for example, by reduction of a nitro group installed on the pyrrole ring.
Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into multiple different target molecules. A key intermediate such as 5-chloro-1H-pyrrolo[2,3-b]pyridine could be synthesized first. This intermediate could then be functionalized at the C3 position. For instance, electrophilic nitration, which preferentially occurs at C3, would yield 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Subsequent reduction of the nitro group would provide the desired 3-amine functionality. rsc.org
An example of evaluating different synthetic sequences is seen in the preparation of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where the order of Suzuki coupling and Buchwald-Hartwig amination was investigated to determine the most efficient pathway. nih.gov This highlights the importance of strategic planning in multi-step syntheses of complex azaindoles.
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. Key goals include reducing waste, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents.
For the synthesis of related pyrrolopyrimidine scaffolds, biomimetic catalysis using β-cyclodextrin in water has been reported as an eco-friendly approach. researchgate.netrsc.org This method takes advantage of a natural catalyst in an environmentally benign solvent, offering high atom economy and mild reaction conditions. researchgate.netrsc.org The application of such principles to pyrrolo[2,3-b]pyridine synthesis could involve developing one-pot, multicomponent reactions (MCRs) that build the core structure with high efficiency, minimizing purification steps and solvent usage. mdpi.com While specific green methodologies for this compound are not extensively documented, the broader trends in heterocyclic synthesis point towards the adoption of catalyst-based, aqueous-medium reactions to improve sustainability. researchgate.net
Synthesis of Key Halogenated and Aminated Pyrrolo[2,3-b]pyridine Intermediates
The synthesis of the target compound relies on the availability of appropriately functionalized precursors. The preparation of halogenated and aminated pyridines and pyrrolopyridines are critical steps in many synthetic routes.
For instance, the synthesis of a 4-chloro-2-iodo-pyrrolopyridine intermediate serves as a valuable template for understanding how such precursors are made. nih.gov Similarly, building blocks like 2-bromo-6-chloropyridin-3-amine (B580393) are prepared from commercially available pyridines and serve as starting points for constructing the fused pyrrole ring. guidechem.com The introduction of the amine group often involves nitration followed by reduction, or through nucleophilic aromatic substitution or modern amination reactions.
Below is a table of representative key intermediates and the reactions used to synthesize them, illustrating the types of transformations required.
| Precursor | Intermediate | Reaction Type |
| 2,5-Dichloropyridine | 2,5-Dichloro-3-nitropyridine | Electrophilic Nitration |
| 2,5-Dichloro-3-nitropyridine | 2,5-Dichloropyridin-3-amine | Reduction (e.g., with Fe/HCl) |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Electrophilic Nitration |
| 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | This compound | Reduction (e.g., with SnCl2 or catalytic hydrogenation) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | Electrophilic Iodination |
This table presents plausible synthetic transformations based on established reactivity patterns for the pyrrolo[2,3-b]pyridine scaffold.
Stereochemical Considerations and Control in Pyrrolo[2,3-b]pyridine Synthesis (if applicable)
The core structure of this compound is a planar, aromatic system and is therefore achiral. As such, stereochemical considerations are not applicable to the synthesis of the parent compound itself. Stereochemistry would only become a relevant factor if substituents introduced onto the core or side chains during a synthetic sequence create one or more stereocenters. For the specific compound , no such stereocenters are present, and thus, control of stereochemistry is not a required consideration in its synthesis.
Process Chemistry and Scale-Up Considerations for Research Purposes
Scaling up the synthesis of this compound from milligram to multi-gram or kilogram quantities for research purposes requires careful consideration of several process chemistry principles to ensure safety, efficiency, and reproducibility.
Precursor Synthesis Scale-Up:
The synthesis of the 5-chloro-7-azaindole precursor presents distinct scale-up challenges depending on the chosen route. The method starting from 4,4-diethoxy-n-butyronitrile and 2,3-dichloroacrolein is described as a high-yield, one-pot process, which is often advantageous for scale-up as it minimizes intermediate isolations and transfers. google.com However, the handling of volatile and reactive reagents like 2,3-dichloroacrolein requires robust engineering controls, such as closed systems and scrubbers, to manage safety and environmental concerns.
For the alternative route starting from 2-amino-5-chloropyridine, the multi-step nature introduces more complexity. google.com The Sonogashira coupling step, while powerful, utilizes a palladium catalyst and a copper(I) co-catalyst. On a larger scale, the cost of the palladium catalyst and the need to remove residual heavy metals from the final product become significant factors. Process optimization would focus on minimizing catalyst loading, exploring catalyst recycling, and developing efficient purification methods, such as treatment with metal scavengers or specialized chromatography. The final cyclization step often employs a strong base like potassium tert-butoxide, which is pyrophoric and requires careful handling and moisture-free conditions, especially on a larger scale. google.com
Nitration and Reduction Steps:
The nitration of the 7-azaindole (B17877) core is a critical step that requires strict temperature control. Nitrations are highly exothermic reactions, and poor heat management on a larger scale can lead to runaway reactions and the formation of undesired over-nitrated or oxidized byproducts. For research scale-up, using a jacketed reactor with automated temperature control is essential. The order of addition (e.g., adding the substrate to the acid mixture or vice versa) and the rate of addition must be carefully controlled.
The subsequent reduction of the 3-nitro intermediate also requires careful process control. Catalytic hydrogenation, while often clean and efficient, involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., dry Pd/C). guidechem.com This necessitates the use of specialized high-pressure reactors (autoclaves) and adherence to strict safety protocols. Filtration of the catalyst after the reaction must be done carefully, often under a wet or inert atmosphere, to prevent ignition. Alternative reduction methods, such as using tin(II) chloride or iron, avoid the hazards of hydrogenation but generate significant amounts of metallic waste that require proper disposal.
Purification and Isolation:
On a research scale, purification is a key consideration for achieving the desired product purity. While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, this method becomes cumbersome and expensive on a larger scale. For the scale-up of this compound, developing robust crystallization or salt formation procedures for purification is highly desirable. This involves screening various solvent systems and conditions to find a method that effectively removes impurities and allows for the isolation of the final product with consistent quality. The table below summarizes key process considerations for each major synthetic transformation.
| Synthetic Step | Key Reagents/Conditions | Scale-Up Considerations for Research |
|---|---|---|
| Precursor Synthesis (Route 1) | 2,3-dichloroacrolein, DBU, Ammonia | Handling of volatile/reactive reagents, one-pot efficiency, temperature control. |
| Precursor Synthesis (Route 2) | Pd catalyst, Cu(I) salt, Potassium tert-butoxide | Catalyst cost, heavy metal removal, handling of strong/pyrophoric base, multi-step efficiency. |
| Nitration | Nitric Acid, Sulfuric Acid | Highly exothermic; requires precise temperature control, controlled addition rate to avoid side products. |
| Nitro Group Reduction | Catalytic Hydrogenation (Pd/C, H₂) or Metal/Acid (SnCl₂, Fe) | Handling of flammable H₂ gas and pyrophoric catalysts; management of metallic waste streams. |
| Final Product Purification | Chromatography vs. Crystallization | Developing scalable crystallization/salt formation methods to replace chromatography for purity and efficiency. |
Chemical Reactivity and Derivatization Strategies of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Reactivity of the Pyrrole (B145914) Nitrogen Atom of 5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine
The nitrogen atom at position 1 (N-1) is part of the pyrrole ring. Unlike the pyridine (B92270) nitrogen, the lone pair of electrons on the pyrrole nitrogen is integral to the 6-π electron aromatic system of the ring. libretexts.org Consequently, this nitrogen is non-basic and does not readily undergo protonation, as this would disrupt the ring's aromaticity. libretexts.org
However, the N-H proton is moderately acidic, with a pKa typically around 17.5 for pyrrole itself, allowing for deprotonation by strong bases like sodium hydride (NaH) or butyllithium. wikipedia.org The resulting pyrrolide anion is a potent nucleophile and can be targeted for derivatization through reactions with various electrophiles. wikipedia.org This N-functionalization is a common strategy to introduce substituents that can modulate the compound's physicochemical properties or to install protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, to prevent unwanted side reactions during subsequent synthetic steps. nih.gov
Common derivatization reactions at the pyrrole nitrogen include:
N-Alkylation: Reaction with alkyl halides (e.g., iodomethane) or other alkylating agents after deprotonation. wikipedia.org
N-Arylation: Palladium-catalyzed coupling with aryl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) to yield stable sulfonamides.
N-Alkynylation: Copper-catalyzed reaction with terminal alkynes, providing a handle for further modifications like click chemistry. researchgate.net
Table 1: Examples of Derivatization at the Pyrrole Nitrogen (N-1)
| Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|
| Iodomethane (CH₃I) / NaH | Alkylation | N-Methyl |
| Benzyl Bromide (BnBr) / K₂CO₃ | Alkylation | N-Benzyl |
| Acetyl Chloride (AcCl) / Pyridine | Acylation | N-Acetyl |
| Tosyl Chloride (TsCl) / Triethylamine (B128534) | Sulfonylation | N-Tosyl |
| Phenylacetylene / CuI, DMAP | Alkynylation | N-Phenylethynyl |
Reactivity of the Pyridine Nitrogen Atom of this compound
The nitrogen atom at position 7 (N-7) is part of the electron-deficient pyridine ring. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. libretexts.orguoanbar.edu.iq This makes the pyridine nitrogen basic (pKa of 7-azaindole (B17877) is ~4.6) and available for protonation or reaction with electrophiles. researchgate.netbhu.ac.in Its basicity is weaker than that of aliphatic amines but significantly stronger than the pyrrole nitrogen. libretexts.org
The reactivity of the pyridine nitrogen allows for several key transformations:
Salt Formation: Reaction with acids readily forms pyridinium (B92312) salts, which can alter the solubility and handling properties of the compound.
N-Oxide Formation: Oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and can be used to direct functionalization. eurekaselect.com
Coordination to Metals: The pyridine nitrogen can act as a ligand, coordinating to transition metals. This property can sometimes complicate metal-catalyzed reactions by deactivating the catalyst, necessitating the use of N-protected substrates in certain cases. researchgate.netmdpi.com
Transformations Involving the Amine Functionality at Position 3
The primary amino group (-NH₂) at the C-3 position is a key nucleophilic center, enabling a wide range of derivatization strategies to build molecular complexity.
The C-3 amine behaves as a typical nucleophilic aromatic amine and readily undergoes reactions with various electrophilic partners.
Acylation: This is a common transformation where the amine reacts with carboxylic acid derivatives (like acyl chlorides or anhydrides) or with carboxylic acids in the presence of coupling agents to form stable amide bonds. mnstate.edu
Alkylation: Direct alkylation with alkyl halides can occur, but often leads to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.comyoutube.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction, is a more controlled method for achieving mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's binding properties. mnstate.edu
Table 2: Derivatization of the C-3 Amino Group
| Reagent Class | Example Reagent | Reaction Type | Product |
|---|---|---|---|
| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Alkylation | 3-(Ethylamino)- or 3-(Diethylamino)- derivative |
| Acyl Chloride | Benzoyl Chloride (PhCOCl) | Acylation | N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
| Sulfonyl Chloride | Methanesulfonyl Chloride (MeSO₂Cl) | Sulfonylation | N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonamide |
The formation of an amide bond is one of the most important reactions involving the C-3 amino group. This is typically achieved by reacting the amine with a carboxylic acid that has been activated. luxembourg-bio.com
A wide variety of coupling reagents can be used to facilitate this transformation, converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com The choice of reagent can be critical to avoid side reactions and ensure high yields, especially with sensitive substrates. nih.gov
Common strategies for amide bond formation include:
Carbodiimide-mediated coupling: Using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. luxembourg-bio.com
Phosphonium salt-based coupling: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Uronium salt-based coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com
Beyond amide formation, the C-3 amine can participate in other C-N bond-forming coupling reactions, for example, by acting as the nucleophile in reactions with activated heteroaryl halides.
Reactions of the Chloro Substituent at Position 5
The chlorine atom at the C-5 position is a versatile handle for introducing a wide array of substituents onto the 7-azaindole core. Its reactivity is dictated by the electron-deficient nature of the pyridine ring.
The pyridine ring's electron-withdrawing nature activates the C-5 position for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnih.gov This allows the chloro group to be displaced by a variety of nucleophiles, often under thermal or microwave-assisted conditions. youtube.comorganic-chemistry.org This pathway is particularly effective for introducing heteroatom-based functionalities.
Typical nucleophiles used in SNAr reactions include:
Amines: Reaction with primary or secondary amines (aliphatic or aromatic) leads to the corresponding 5-amino derivatives.
Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) yields 5-alkoxy ethers.
Thiols: Reaction with thiolates produces 5-thioether derivatives.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the electron-withdrawing pyridine nitrogen.
The C-5 chloro substituent serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis and are extensively used for the functionalization of the 7-azaindole scaffold. researchgate.neteurekaselect.comatlanchimpharma.com
Key cross-coupling reactions at the C-5 position include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. nih.govnih.govmdpi.com
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a C-N bond. This method is often more general and occurs under milder conditions than SNAr reactions for installing amino groups. mit.edunih.gov
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent, which can be a precursor for further transformations. mdpi.comnih.gov
Heck Coupling: Reaction with an alkene to form a C-C bond and introduce a vinyl group. nih.gov
Table 3: Functionalization of the C-5 Chloro Substituent
| Reaction Type | Coupling Partner | Catalyst/Reagents (Example) | Bond Formed | Product Type |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Morpholine | K₂CO₃, heat | C-N | 5-(Morpholin-4-yl) derivative |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | 5-Phenyl derivative |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, XPhos, K₃PO₄ | C-N | 5-Anilino derivative |
| Sonogashira Coupling | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | 5-(Phenylethynyl) derivative |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The chloro substituent at the C5-position of the 7-azaindole core in this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of analogs with modified electronic and steric properties.
Suzuki Coupling: The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to this compound. This reaction is typically catalyzed by a palladium complex and requires a base. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the coupling of the protected 5-chloro-7-azaindole derivative with various arylboronic acids can be achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as Na₂CO₃ or K₂CO₃ in a solvent mixture like dioxane/water.
Sonogashira Coupling: The Sonogashira coupling allows for the direct connection of a terminal alkyne to the C5-position of the pyrrolo[2,3-b]pyridine ring. This palladium- and copper-cocatalyzed reaction provides a straightforward route to alkynyl-substituted derivatives. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, often an amine like triethylamine or diisopropylethylamine.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction enables the arylation or alkylation of the amino group or, more strategically, the coupling of various amines to the C5-position following the initial derivatization of the chloro group. This allows for the introduction of a wide range of nitrogen-containing substituents, significantly expanding the accessible chemical space. The reaction typically employs a palladium catalyst in combination with a bulky phosphine (B1218219) ligand and a strong base.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst/Conditions | Product |
| Suzuki | This compound derivative, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 5-Aryl-1H-pyrrolo[2,3-b]pyridin-3-amine derivative |
| Sonogashira | This compound derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1H-pyrrolo[2,3-b]pyridin-3-amine derivative |
| Buchwald-Hartwig | This compound derivative, Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Amino)-1H-pyrrolo[2,3-b]pyridin-3-amine derivative |
Electrophilic Aromatic Substitution on the Pyrrolo[2,3-B]pyridine Ring System (e.g., nitration, bromination, acylation)
The pyrrolo[2,3-b]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the fused rings and the existing substituents, namely the chloro and amino groups, play a critical role in determining the regioselectivity of these reactions.
Nitration: Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for further functionalization, such as reduction to an amino group. The reaction is typically carried out using a nitrating agent like nitric acid in the presence of a strong acid catalyst such as sulfuric acid. The position of nitration will be influenced by the activating and deactivating nature of the substituents present on the ring.
Bromination: The introduction of a bromine atom via electrophilic bromination provides another handle for subsequent cross-coupling reactions. Common brominating agents include N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity is again governed by the electronic properties of the substituted pyrrolo[2,3-b]pyridine ring.
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group, which can be a key building block for more complex structures. The reaction typically involves an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The position of acylation is directed by the existing substituents on the bicyclic system.
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product Position(s) |
| Nitration | HNO₃, H₂SO₄ | C4 or C6 |
| Bromination | NBS, CH₂Cl₂ | C4 or C6 |
| Acylation | RCOCl, AlCl₃ | C4 or C6 |
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the aforementioned reactions on the this compound scaffold are generally consistent with established models for these transformations.
For metal-catalyzed cross-coupling reactions , the catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are well-documented. They all initiate with an oxidative addition of the aryl chloride to the low-valent palladium catalyst. This is followed by transmetalation (for Suzuki) or reaction with the copper acetylide (for Sonogashira) or amine (for Buchwald-Hartwig), and the cycle is completed by reductive elimination to yield the product and regenerate the active catalyst. Computational and experimental studies can provide insights into the specific transition states and intermediates involved, helping to optimize reaction conditions and explain observed selectivities.
In electrophilic aromatic substitution , the mechanism proceeds via the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The electrophile attacks the electron-rich pyrrole or pyridine ring. The stability of the possible sigma complexes determines the regiochemical outcome. The amino group at C3 is a strong activating group and an ortho-, para-director, while the chloro group at C5 is a deactivating group but also an ortho-, para-director. The fused pyridine ring is generally less reactive towards electrophilic attack than the pyrrole ring. Therefore, substitution is most likely to occur at the C4 or C6 positions of the pyrrolo[2,3-b]pyridine ring system, with the precise location depending on the interplay of these electronic effects and the reaction conditions.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for the structural determination of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to confirm the molecular structure.
For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as signals for the amine (-NH₂) and pyrrole (-NH) protons. The chemical shifts and coupling constants of the aromatic protons provide critical information about their relative positions. For instance, in a derivative, the proton at the C2 position of the pyrrolo[2,3-b]pyridine core typically appears as a singlet, while the protons at C4 and C6 exhibit characteristic splitting patterns. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data, providing chemical shifts for each carbon atom in the molecule, including the quaternary carbons. The positions of these signals are indicative of the electronic environment of each carbon atom.
Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex derivatives of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the molecular scaffold. It is crucial for tracing the connectivity of the protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signal corresponding to each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons that are not observed in HMQC/HSQC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is vital for determining the three-dimensional conformation and stereochemistry of derivatives.
By combining these techniques, a complete and unambiguous assignment of the molecular structure can be achieved.
For pharmaceutical applications, the solid-state properties of a compound are critical. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize the different solid forms (polymorphs, solvates, and hydrates) of a crystalline substance. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish between them.
By analyzing the chemical shifts and relaxation times in the solid state, ssNMR can provide information on:
The number of unique molecules in the crystallographic asymmetric unit.
Molecular conformation and packing in the crystal lattice.
The presence and nature of intermolecular interactions, such as hydrogen bonding.
This technique is especially valuable when single crystals suitable for X-ray diffraction are difficult to obtain.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, allowing for the confident determination of the elemental formula. nih.gov
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques used to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on this parent ion to induce fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve:
Loss of the amino group or ammonia.
Cleavage of the pyrrole ring.
Loss of HCl or a chlorine radical.
Systematic analysis of these fragmentation patterns helps to confirm the identity of the compound and can be used to identify unknown metabolites or degradation products. mdpi.com
| Technique | Ionization Mode | Expected Observation | Information Gained |
| HRMS (e.g., TOF, Orbitrap) | ESI (+) | [M+H]⁺ ion with high mass accuracy | Elemental Formula Confirmation |
| Tandem MS (MS/MS) | ESI (+) with CID | Characteristic fragment ions | Structural Elucidation, Pathway Analysis |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration. For derivatives of this compound, this technique is invaluable for understanding the precise spatial arrangement of atoms.
In the crystal structure of a complex derivative, pexidartinib (B1662808) dihydrochloride (B599025) dihydrate, the pyrrolo[2,3-b]pyridine core was found to be nearly planar. mdpi.com The analysis revealed detailed information about the molecular conformation, including the relative orientation of different ring systems within the molecule. mdpi.com Furthermore, the technique elucidates the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.comnih.gov These interactions are crucial for understanding the physicochemical properties of the solid state.
The table below presents example crystallographic data for a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, illustrating the type of information obtained from such an analysis. researchgate.net
| Parameter | Value for 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are highly useful for identifying functional groups and probing intermolecular interactions.
For this compound, the vibrational spectra would be characterized by specific bands corresponding to the various functional groups present. Analysis of a similar compound, 2-amino-5-chloropyridine, provides a basis for expected vibrational frequencies. core.ac.uknih.gov
N-H Stretching: The -NH group of the pyrrole and the -NH₂ of the amine group would exhibit stretching vibrations in the 3500–3200 cm⁻¹ region. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100–3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic rings (pyridine and pyrrole) occur in the 1650–1400 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Primary Amine (-NH₂) |
| N-H Stretch | 3400 - 3200 | Pyrrole (-NH) |
| Aromatic C-H Stretch | 3100 - 3000 | Pyrrolopyridine Ring |
| N-H Bending (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |
| C=C / C=N Ring Stretching | 1600 - 1400 | Pyrrolopyridine Ring |
| C-Cl Stretch | 800 - 600 | Chloro-substituent |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties. The pyrrolo[2,3-b]pyridine scaffold is an aromatic chromophore that absorbs UV radiation.
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents (chloro and amine groups) and the solvent polarity. nih.gov The amine group, being an electron-donating group, is likely to cause a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted core.
Fluorescence spectroscopy can be used to study the emission properties of the molecule after electronic excitation. The fluorescence quantum yield and lifetime are important parameters that characterize the de-excitation pathways and can be sensitive to the molecular environment.
Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of theoretical investigations into 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. These methods are crucial for understanding the fundamental electronic properties that govern the molecule's behavior.
Geometry Optimization and Conformational Landscapes
The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound and its derivatives, DFT calculations are employed to locate the global minimum on the potential energy surface. This process also helps in mapping the conformational landscape, identifying different stable conformers and the energy barriers between them. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are critical for understanding the molecule's shape and steric properties, which in turn influence its interaction with biological targets.
Prediction of Spectroscopic Parameters and Molecular Properties
Once the optimized geometry is obtained, a wealth of molecular properties can be predicted. Theoretical calculations can forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chalcogen.ro For instance, the calculated 1H and 13C NMR spectra can be compared with experimental data to confirm the structure of synthesized compounds. chalcogen.ronih.gov Furthermore, various electronic properties can be computed as detailed in the table below.
| Property | Description |
| Dipole Moment | A measure of the molecule's overall polarity, which influences its solubility and intermolecular interactions. |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
These predicted properties are invaluable for understanding the molecule's behavior in different chemical environments.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis can help predict its susceptibility to electrophilic and nucleophilic attack, guiding the design of chemical reactions. chalcogen.ro
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. This type of analysis is crucial for optimizing reaction conditions and for understanding the regioselectivity and stereoselectivity of reactions involving the pyrrolo[2,3-b]pyridine core.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of this compound. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, such as a protein kinase. nih.govnih.gov MD simulations can also be used to study the stability of the ligand-target complex and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. figshare.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Research Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. uran.ua For derivatives of this compound, QSAR studies can be used to build models that predict their inhibitory activity against a particular biological target. nih.gov These models are built using a set of molecular descriptors, which are numerical representations of the chemical structure.
The table below shows examples of descriptor categories often used in QSAR/QSPR studies.
| Descriptor Category | Examples | Relevance |
| Topological | Molecular connectivity indices, Wiener index | Describes the branching and shape of the molecule. |
| Geometrical | Molecular surface area, molecular volume | Relates to the size and shape of the molecule. |
| Electronic | HOMO/LUMO energies, dipole moment | Reflects the electronic properties of the molecule. |
| Physicochemical | LogP (lipophilicity), molar refractivity | Describes the molecule's partitioning behavior and polarizability. |
By identifying the key descriptors that influence activity, QSAR models can guide the design of new, more potent analogues of this compound. chalcogen.ro Similarly, QSPR models can be used to predict properties such as solubility and metabolic stability, which are crucial for the development of a successful drug candidate. nih.gov
Tautomeric and Isomeric Equilibrium Studies
Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the relationships between different structural forms of a molecule. In the context of this compound, these phenomena are particularly relevant due to the presence of multiple nitrogen atoms and a labile proton within the pyrrolopyridine ring system.
Tautomerism involves the migration of a proton, typically accompanied by a shift of a double bond. For this compound, the primary tautomeric equilibrium to consider is the amino-imino tautomerism. The amino form is the structure as named, while the imino form would result from the migration of a proton from the exocyclic amine group to one of the nitrogen atoms within the ring system.
Isomerism refers to compounds that have the same molecular formula but different arrangements of atoms. Beyond the constitutional isomers (which would have different connectivity, such as moving the chlorine atom to a different position), a key isomeric consideration for this molecule is prototropic tautomerism involving the pyrrole (B145914) nitrogen. The proton on the pyrrole nitrogen (N1) can potentially migrate to the pyridine (B92270) nitrogen (N7), leading to a different tautomeric isomer.
Computational methods, particularly Density Functional Theory (DFT), are powerful techniques for investigating these equilibria. By calculating the ground-state energies of the different possible tautomers and isomers, researchers can predict their relative stabilities. These calculations can be performed in the gas phase to understand the intrinsic properties of the molecule, and also in the presence of a solvent continuum model to simulate the effects of different chemical environments.
To illustrate the type of data generated from such a computational study, a hypothetical table of relative energies for the tautomers of this compound is presented below. These values are for illustrative purposes and are not based on actual experimental or calculated data for this specific molecule.
Hypothetical Relative Energies of this compound Tautomers
| Tautomer/Isomer | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |
| Amino (1H-tautomer) | ![]() | 0.00 | 0.00 |
| Amino (7H-tautomer) | ![]() | +2.5 | +1.8 |
| Imino (3H, 7H-tautomer) | ![]() | +15.2 | +12.5 |
Note: The structures and energy values in this table are hypothetical and for illustrative purposes only.
Detailed Research Findings from Analogous Systems:
Research on similar 7-azaindole (B17877) derivatives has provided valuable insights that can be extrapolated to this compound. For example, computational studies on 5-chloro-7-azaindole-3-carbaldehyde have utilized DFT methods such as B3LYP-D3, PBE0-D3, and ωB97X-D to investigate the stability of different dimeric conformations, highlighting the importance of intermolecular interactions in the solid state. mdpi.com Such studies confirm that the specific computational method can influence the predicted stabilities, underscoring the need for careful selection of theory and basis sets.
Furthermore, investigations into the tautomerism of other heterocyclic systems, like pyrazole (B372694) derivatives, have shown that the relative stability of tautomers is highly dependent on the nature and position of substituents. researchgate.net These studies often employ a combination of computational analysis and experimental techniques like NMR spectroscopy to confirm the predominant tautomeric form in solution. researchgate.net The general consensus from these related studies is that the amino tautomers of aminopyrrolopyridines are generally more stable than their imino counterparts. The equilibrium between the 1H and 7H tautomers is often more subtle and can be influenced by solvent effects and the electronic nature of the substituents on the ring system.
Exploration of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine As a Molecular Scaffold in Chemical Biology Research
Design Principles for Derivatives Targeting Specific Biological Macromolecules in Research Contexts
The design of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold is guided by several key principles aimed at achieving high affinity and selectivity for a specific biological target. A primary strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein, often a kinase, to engineer molecules that fit precisely into the binding site. nih.govnih.gov The 7-azaindole (B17877) core is particularly adept at this, as its pyridine (B92270) nitrogen can act as a hydrogen bond acceptor while the pyrrole (B145914) -NH group serves as a hydrogen bond donor, effectively mimicking the hinge-binding interactions of ATP. nih.govpharmablock.com
Fragment-based drug discovery (FBDD) is another powerful approach, where small molecular fragments are screened for binding to the target, and then grown or linked to create more potent leads. nih.gov This has been successfully applied to discover novel 7-azaindole derivatives targeting phosphoinositide 3-kinase (PI3K). nih.gov Furthermore, strategies like scaffold hopping are employed to replace a known core structure (e.g., a pyrrolo[2,3-d]pyrimidine) with the 1H-pyrrolo[2,3-b]pyridine scaffold to develop new intellectual property and potentially improved pharmacological properties, as demonstrated in the development of Bruton's tyrosine kinase (BTK) inhibitors. researchgate.net Molecular hybridization, which involves merging structural features from known active compounds, has also guided the design of new derivatives. mdpi.com
Structure-Activity Relationship (SAR) Studies of 5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine Derivatives in Pre-clinical in vitro Assays
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold influence biological activity. These studies involve synthesizing a series of analogues with systematic variations and evaluating their effects in in vitro assays. For instance, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), replacing a pyrrolopyrimidine core with the 7-azaindole scaffold resulted in a 20-fold decrease in potency, highlighting the critical role of the specific heterocyclic core in binding efficiency for that particular target. nih.gov SAR investigations have been crucial in optimizing derivatives for a wide range of kinases by modifying substituents at various positions on the 7-azaindole ring to enhance potency and selectivity. nih.govpharmablock.com
The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded derivatives with potent inhibitory activity against a multitude of protein kinases in cell-free enzymatic assays. These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, typically by quantifying the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a standard metric for potency derived from these experiments.
Derivatives of this scaffold have demonstrated subnanomolar to low-nanomolar IC50 values against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Traffic Jam-regulated and Necrosis-inducible Kinase (TNIK). nih.govnih.govnih.gov For example, compound S01 was identified as a highly potent GSK-3β inhibitor with an IC50 of 0.35 nM and showed good selectivity against a panel of 24 other kinases. nih.gov Similarly, optimization of a 1H-pyrrolo[2,3-b]pyridine series led to compound 4h , a potent inhibitor of FGFR1, FGFR2, and FGFR3. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| S01 | GSK-3β | 0.35 | nih.gov |
| 4h | FGFR1 | 7 | nih.gov |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| B13 | PI3Kγ | 0.5 | nih.gov |
| 3p | BTK | 6.0 | researchgate.net |
Beyond determining binding affinity, it is crucial to understand the mechanism by which these derivatives inhibit their target enzymes. Many 1H-pyrrolo[2,3-b]pyridine derivatives function as ATP-competitive inhibitors. nih.gov This means they bind to the same site as ATP, the enzyme's natural substrate, thereby preventing the transfer of a phosphate (B84403) group. The GSK-3β inhibitor S01, for instance, was designed to fit within the ATP-binding pocket, and its potent activity is consistent with this competitive mechanism. nih.gov
In addition to reversible competitive inhibition, researchers have also designed covalent inhibitors based on this scaffold. These compounds contain a reactive group (a "warhead") that forms a permanent covalent bond with a specific amino acid residue, typically a cysteine, in or near the active site of the enzyme. This leads to irreversible inhibition. A series of novel 7-azaindole derivatives were developed as selective and covalent FGFR4 inhibitors, demonstrating an alternative and durable mechanism of action. acs.org
While the 1H-pyrrolo[2,3-b]pyridine scaffold is most prominent in kinase inhibition, its derivatives have also been investigated as ligands for other protein classes, including non-enzyme receptors. Radioligand binding assays are commonly used to determine the affinity of a compound for a receptor, where the test compound competes with a radioactively labeled ligand for binding to the receptor.
This scaffold has been used to design ligands that target protein-protein interactions. For example, a series of novel 7-azaindole derivatives were designed and synthesized to bind at the interface of the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. The most potent of these compounds, ASM-7, inhibited the entry of a SARS-CoV-2 pseudovirus into host cells with a half-maximal effective concentration (EC50) of 0.45 µM, demonstrating the scaffold's utility in targeting non-kinase receptor complexes. nih.gov
Mechanistic Studies of Biological Interactions at the Molecular Level (e.g., elucidation of binding modes, hydrogen bonding networks)
Understanding the precise molecular interactions between a ligand and its target is essential for rational drug design. Techniques such as X-ray crystallography and molecular docking are used to elucidate the binding mode of 1H-pyrrolo[2,3-b]pyridine derivatives. A recurring binding motif for kinase inhibitors involves the 7-azaindole core forming a bidentate hydrogen bond with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme. nih.govpharmablock.com In this interaction, the pyridine nitrogen (N7) typically accepts a hydrogen bond from a backbone NH group in the hinge, while the pyrrole N-H (N1) donates a hydrogen bond to a backbone carbonyl oxygen. pharmablock.com
Molecular docking studies of the GSK-3β inhibitor S01 predicted that its potency is derived from forming three hydrogen bonds with key residues in the ATP-binding pocket: ASP-133, VAL-135, and LYS-85. nih.gov In a different context, mechanistic studies of derivatives designed to block the SARS-CoV-2 spike protein interaction with hACE2 revealed a complex network of interactions. The 7-azaindole scaffold of one derivative formed a hydrogen bond with ASP30 of hACE2, while also engaging in pi-cation interactions with LYS417 of the spike protein, demonstrating the scaffold's versatility in forming critical, stabilizing contacts. nih.gov
Application as Molecular Probes for Biological Target Identification and Validation in Research
Potent and selective compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold can be converted into molecular probes to identify and validate biological targets. These probes are often created by attaching a reporter tag (like biotin (B1667282) or a fluorophore) or a photo-reactive group to the inhibitor without disrupting its binding to the target.
A clear example of this application is the development of a biotinylated probe to validate the target of an antiviral 7-azaindole derivative, G7a. nih.gov A biotin tag was chemically attached to the G7a molecule, creating "Biotin-G7a." This probe retained its ability to bind to the spike RBD protein. In pull-down experiments, the biotinylated probe was used with streptavidin beads to isolate the spike protein from a solution, confirming a direct physical interaction. Furthermore, this binding could be competed away by adding the original, unlabeled G7a compound in a dose-dependent manner. This use of a chemical probe provided definitive evidence that the antiviral compound's mechanism of action was through direct engagement with the intended protein target. nih.gov
Development of Advanced in vitro Assays Utilizing this compound Derivatives
The this compound scaffold, a substituted 7-azaindole, serves as a crucial building block for generating diverse chemical libraries. These libraries are instrumental in the development and application of advanced in vitro assays designed to identify and characterize novel bioactive molecules. The unique structural features of this scaffold allow for systematic modifications, leading to derivatives that can be screened against a wide array of biological targets. The development of these assays is a critical step in early-stage drug discovery, enabling high-throughput screening and detailed mechanistic studies.
High-throughput screening (HTS) campaigns are frequently employed to evaluate large libraries of compounds, including derivatives of the 7-azaindole core. nih.gov For instance, an HTS assay was utilized to screen over 40,000 kinase inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This screening identified a cluster of 3,5-disubstituted-7-azaindoles as potent growth inhibitors. nih.gov Such assays are typically designed for automation, allowing for the rapid assessment of thousands of compounds for their ability to inhibit a specific biological process, such as parasitic growth or enzymatic activity. nih.gov
Following initial HTS hits, more refined biochemical and cell-based assays are developed to determine the potency, selectivity, and mechanism of action of the lead compounds. Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) family have been pivotal in the development of sophisticated kinase inhibition assays. These assays measure the ability of a compound to block the activity of a specific kinase, which is often dysregulated in diseases like cancer.
For example, a novel series of 7-azaindole scaffold derivatives were identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov Their inhibitory activity was quantified using enzymatic assays, which determined the half-maximal inhibitory concentration (IC₅₀) for various PI3K isoforms. nih.gov Similarly, other derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.org The data from these biochemical assays are crucial for establishing structure-activity relationships (SAR) and optimizing the lead compounds for improved potency and selectivity. nih.govrsc.org
| Compound Derivative | Target Kinase | Assay Type | Endpoint Measured | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Compound 4h | FGFR1 | Enzymatic Inhibition Assay | IC₅₀ | 7 nM | rsc.org |
| Compound 4h | FGFR2 | Enzymatic Inhibition Assay | IC₅₀ | 9 nM | rsc.org |
| Compound 4h | FGFR3 | Enzymatic Inhibition Assay | IC₅₀ | 25 nM | rsc.org |
| Compound C2 | PI3Kγ | Enzymatic Inhibition Assay | IC₅₀ | Subnanomolar | nih.gov |
| Compound B13 | PI3K | Enzymatic Inhibition Assay | IC₅₀ | Subnanomolar | nih.gov |
Beyond biochemical assays, advanced cell-based assays are developed to evaluate the effects of these compounds in a more physiologically relevant context. These assays utilize various human cell lines to measure key cellular processes such as proliferation, apoptosis (programmed cell death), migration, and invasion, which are hallmarks of cancer.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been subjected to a battery of such cell-based assays. For instance, the anti-proliferative activity of PI3K inhibitors with a 7-azaindole core was assessed using Sulforhodamine B (SRB) or CCK-8 assays across a panel of human tumor cell lines. nih.gov In another study, an FGFR inhibitor, compound 4h, was shown to not only inhibit the proliferation of 4T1 breast cancer cells but also to induce apoptosis and significantly inhibit cell migration and invasion in vitro. rsc.orguni-rostock.de These advanced assays provide critical insights into the cellular mechanisms through which these compounds exert their biological effects.
| Compound Derivative | Cell Line | Assay Type | Biological Effect Observed | Reference |
|---|---|---|---|---|
| Compound 4h | 4T1 (Breast Cancer) | Cell Proliferation Assay | Inhibition of proliferation | rsc.orguni-rostock.de |
| Compound 4h | 4T1 (Breast Cancer) | Apoptosis Assay | Induction of apoptosis | rsc.orguni-rostock.de |
| Compound 4h | 4T1 (Breast Cancer) | Cell Migration & Invasion Assay | Significant inhibition of migration and invasion | rsc.orguni-rostock.de |
| NEU-1207 | T. brucei | Parasite Growth Inhibition Assay | pEC₅₀ > 7.0 | nih.gov |
| NEU-1208 | T. brucei | Parasite Growth Inhibition Assay | pEC₅₀ > 7.0 | nih.gov |
Advanced Analytical Methodologies for Research Purity and Characterization of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Isolation, and Quantification in Research
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 7-azaindole (B17877) derivatives due to its high resolution, sensitivity, and adaptability. mdpi.comevitachem.com It is routinely used to determine the purity of newly synthesized batches, quantify the compound in various matrices, and isolate it from reaction mixtures or impurity profiles. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for analyzing polar heterocyclic compounds like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. nih.gov The development of a robust RP-HPLC method involves optimizing the separation of the main compound from its potential impurities, such as starting materials, byproducts, or degradation products.
Reversed-Phase HPLC: In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. For 7-azaindole derivatives, a common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, often with an additive like formic acid or phosphoric acid to improve peak shape and ensure ionization for subsequent mass spectrometry detection. nih.govsielc.com Detection is commonly performed using a UV detector, as the azaindole scaffold possesses a strong chromophore that absorbs UV light. researchgate.netacs.org
Normal-Phase HPLC: While less common for this class of amines, normal-phase HPLC (NP-HPLC), which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be employed for specific separation challenges, particularly for resolving non-polar impurities or when orthogonal separation is required.
Table 1: Representative RP-HPLC Parameters for Analysis of 7-Azaindole Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation. nih.gov |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution allows for the separation of compounds with varying polarities. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. nih.gov |
| Detection | UV at 254 nm or 280 nm | The azaindole ring system provides strong UV absorbance for sensitive detection. researchgate.net |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |
| Column Temp. | Ambient or controlled (e.g., 40-60 °C) | Temperature control ensures run-to-run reproducibility. nih.gov |
The parent compound, this compound, is achiral. However, if it is used to synthesize chiral derivatives, determining the enantiomeric purity is critical. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Common CSPs include those based on cyclodextrins or polysaccharide derivatives. For instance, cyclodextrin-modified capillary electrophoresis has been successfully used to separate stereoisomers of related heterocyclic compounds, demonstrating the utility of this principle. mdpi.com The separation of enantiomers of 7-azatryptophan-containing peptides has also been achieved via HPLC, highlighting the technique's applicability to complex derivatives of the core scaffold. acs.org
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique primarily suited for thermally stable and volatile compounds. Due to its amine and heterocyclic nature, this compound likely possesses low volatility and may undergo thermal degradation at the high temperatures used in GC. Therefore, direct analysis is often challenging.
However, GC becomes highly applicable for the analysis of volatile derivatives of the compound or for detecting volatile impurities. Derivatization of the amine group, for example through acylation, can increase volatility and thermal stability, making the resulting compound amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this method is excellent for identifying and quantifying these volatile species. A typical GC method would employ a low-polarity capillary column, such as a DB-5MS, with a programmed temperature ramp to separate components based on their boiling points and interactions with the stationary phase. nih.govmdpi.com
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Impurity Profiling and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. mdpi.comglobalresearchonline.net
LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for analyzing compounds like this compound. nih.gov Following separation by HPLC, the eluent is directed into a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities. This information is critical for confirming the identity of the target compound and for tentatively identifying unknown impurities based on their mass. nih.govacs.org Tandem MS (MS/MS) can further provide structural information by fragmenting the ions. Similarly, GC-MS provides mass data for volatile compounds separated by GC. mdpi.comresearchgate.net
LC-NMR: The coupling of LC with Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information for components separated from a mixture. mdpi.com While less sensitive than MS, LC-NMR allows for the acquisition of full NMR spectra (e.g., ¹H NMR) on a separated peak, which can be used to unambiguously elucidate the structure of an unknown impurity or confirm the structure of the main component without the need for physical isolation. globalresearchonline.netnih.gov The development of advanced probes and higher magnetic fields continues to improve the sensitivity and utility of this technique. globalresearchonline.net The semi-hyphenated approach, LC-MS-SPE/NMR, where peaks are first identified by LC-MS, trapped on a solid-phase extraction (SPE) cartridge, and then analyzed by NMR, is a robust method for the complete structural elucidation of trace analytes in complex mixtures. amanote.comnih.gov
Table 2: Comparison of Hyphenated Techniques for Structural Analysis
| Technique | Separation Principle | Information Provided | Key Advantage |
|---|---|---|---|
| LC-MS | Liquid Chromatography | Molecular Weight & Fragmentation | High sensitivity; ideal for impurity identification and quantification. nih.gov |
| GC-MS | Gas Chromatography | Molecular Weight & Fragmentation | Excellent for volatile derivatives; provides standardized libraries for identification. nih.gov |
| LC-NMR | Liquid Chromatography | Complete 1D/2D NMR Spectra | Unambiguous structure elucidation of separated components. mdpi.comnih.gov |
Capillary Electrophoresis for High-Resolution Separations and Micro-Scale Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers extremely high separation efficiency, short analysis times, and requires only minute sample volumes, making it ideal for micro-scale analysis of precious research samples.
For a compound like this compound, which is basic due to the amine group, Capillary Zone Electrophoresis (CZE) would be a suitable mode. mdpi.com In CZE, analytes are separated in a buffer-filled capillary. The method's parameters, such as the pH and composition of the background electrolyte (BGE), can be adjusted to optimize the separation of the target compound from closely related impurities. mdpi.com Detection is often performed by UV-Vis spectrophotometry.
Quantitative Analytical Methods for Research Samples (e.g., Titration, Elemental Analysis)
Beyond chromatographic and electrophoretic methods, classical analytical techniques remain important for quantitative assessment and fundamental characterization.
Titration: Titrimetric methods can provide a highly accurate quantification of the amine content in a bulk sample. youtube.com An acid-base titration, where a sample of the amine is dissolved in a suitable solvent and titrated with a standardized acid (e.g., HCl), can be used to determine its purity. researchgate.net The endpoint can be detected using a colorimetric indicator or, more precisely, by potentiometric monitoring. More specialized titrations, such as iodatometric methods following derivatization, can also be developed for primary amines.
Elemental Analysis: Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. For this compound (C₇H₅ClN₂), combustion analysis would be performed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). researchgate.net A separate analysis would be conducted for the chlorine (Cl) content. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. intertek.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Mass (amu) | Mass Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 55.11% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.30% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.23% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.36% |
| Total | | | | 152.584 | 100.00% |
Emerging Research Directions and Future Perspectives for 5 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Integration into Combinatorial Chemistry Libraries for High-Throughput Research Screening
The 7-azaindole (B17877) core is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. pharmablock.commdpi.com Consequently, derivatives of 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine are prime candidates for inclusion in combinatorial chemistry libraries aimed at high-throughput screening (HTS).
Key Research Thrusts:
Fragment-Based Drug Discovery (FBDD): The 7-azaindole scaffold has been successfully employed in FBDD campaigns. For instance, a library of 20,000 fragment compounds, including 7-azaindole derivatives, was screened to identify hits for the PIM1 kinase. pharmablock.com this compound can serve as a foundational fragment for generating libraries of more complex molecules for screening against a wide array of therapeutic targets.
Kinase Inhibitor Libraries: Given that numerous kinase inhibitors are based on the 7-azaindole framework, dedicated libraries of derivatives from this compound can be synthesized. nih.gov These libraries can be screened against panels of kinases to identify potent and selective inhibitors for various diseases, including cancer and inflammatory disorders.
HTS for Novel Biological Targets: High-throughput screening of 7-azaindole derivatives has identified inhibitors for novel targets such as the SARS-CoV-2 spike-hACE2 protein interaction. nih.gov This highlights the potential of libraries derived from this compound to uncover molecules with unexpected biological activities. A high-throughput screen of approximately 2 million compounds identified 7-azaindole derivatives as protectors of pancreatic β-cells, suggesting potential in type 1 diabetes research. acs.org
Table 1: Examples of 7-Azaindole Derivatives in High-Throughput Screening
| Screening Target | Library Type | Key Findings |
| PIM1 Kinase | Fragment Library | Identification of a 7-azaindole scaffold as a binding fragment. pharmablock.com |
| SARS-CoV-2 S1-RBD-hACE2 | In-house Compound Library | Discovery of a hit compound that inhibits viral entry. nih.gov |
| β-cell protection | Large Compound Library | Identification of 7-azaindole derivatives that protect against cytokine-induced cell death. acs.org |
| CRTh2 Receptor | Compound Library | Identification of a 7-azaindole-3-acetic acid scaffold as a novel antagonist. drugbank.com |
Applications in Materials Science Beyond Biological Contexts
The unique photophysical properties of the 7-azaindole scaffold are paving the way for its use in materials science, particularly in optoelectronics and polymer chemistry. The introduction of a chlorine atom in this compound can further modulate these properties.
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): 7-Azaindole derivatives have been investigated as blue emitters in OLEDs. researchgate.netrsc.org Metal complexes of 7-azaindole, such as those with zinc(II) and copper(I), have shown high emission quantum yields. rsc.org The chlorine substituent on the this compound core could be leveraged to fine-tune the emission color and performance of such devices.
Polymer Chemistry: The 7-azaindole moiety can be incorporated into polymer backbones to create functional materials. osaka-u.ac.jp For example, embedding sp2-nitrogen atoms from aza-aromatic compounds into polymer backbones has been shown to produce high-performance n-type polymer field-effect transistors. rsc.org The reactivity of the amine group in this compound offers a handle for polymerization, potentially leading to novel conductive or photoactive polymers.
Molecular Electronics: The electrical transport properties of azaindole-anchored molecules are being explored for applications in molecular electronics. acs.org Dehydrogenation of the azaindole can switch it from an electron-rich to an electron-deficient system, and replacing gold electrodes with platinum can induce a HOMO resonance at the Fermi level, which is promising for thermoelectric applications. acs.org
Potential in Catalyst Design and Ligand Development for Organic Reactions
The presence of two nitrogen atoms in the 7-azaindole ring system makes it an excellent bidentate ligand for coordinating with metal centers, a property that is being increasingly exploited in catalyst design.
Future Research Avenues:
Homoleptic Transition Metal Complexes: 7-Azaindole can form homoleptic complexes with transition metals like manganese(II), iron(II), and cobalt(II), where it coordinates through the pyrrolic nitrogen. researchgate.net These complexes could be investigated for their catalytic activities in various organic transformations.
Copper-Catalyzed Cross-Coupling Reactions: 7-Azaindole and its derivatives have been used as ligands in copper-catalyzed reactions, such as N-arylation (Chan-Lam coupling). acs.orgnih.gov The coordination of the 7-azaindole ligand to the copper center plays a crucial role in the catalytic cycle. This compound could be developed into novel ligands for such reactions.
Palladium-Catalyzed Reactions: Palladium complexes of 7-aza-N-indolyl phosphine (B1218219) ligands have been synthesized and shown to be active catalysts for the co-polymerization of CO and ethene. bath.ac.uk The electronic properties of the ligand, influenced by substituents, affect the catalytic activity. The chloro-substituent in this compound-based ligands could be used to modulate the electronic nature and, therefore, the catalytic performance of such palladium complexes.
Table 2: 7-Azaindole Derivatives in Catalysis
| Metal | Reaction Type | Role of 7-Azaindole Derivative |
| Copper | Asymmetric Aldol and Mannich Reactions | Bidentate coordination to control stereoselectivity. mdpi.com |
| Copper | N-Arylation (Chan-Lam Coupling) | Ligand promoting the catalytic cycle. acs.orgnih.gov |
| Palladium | CO-ethene Co-polymerization | P,N-donor ligand for the palladium catalyst. bath.ac.uk |
| Indium | 1,3-Dipolar Cycloaddition | Bidentate coordination to control stereoselectivity. mdpi.com |
Advanced Synthetic Strategies for Enhanced Accessibility and Diversity-Oriented Synthesis
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this compound and its derivatives.
Key Synthetic Advances:
Multicomponent Reactions (MCRs): One-pot, three-component reactions have been developed for the efficient synthesis of the 7-azaindole framework. acs.orgresearchgate.net These methods allow for the rapid generation of diverse libraries of substituted 7-azaindoles from simple starting materials.
Diversity-Oriented Synthesis (DOS): DOS strategies are being employed to create structurally diverse collections of 7-azaindole derivatives. acs.orgresearchgate.netchim.it These approaches are valuable for exploring a wider chemical space in the search for new bioactive molecules and functional materials. For instance, a one-pot, three-component cyclocondensation has been used to generate a variety of carbocyclic fused and highly substituted 7-azaindoles. acs.orgresearchgate.net
Fischer Indole (B1671886) Synthesis: A method based on the Fischer indole synthesis in polyphosphoric acid has been proposed for preparing previously unknown 5-chloro-1H-pyrrolo[2,3-b]pyridine systems with various alkyl and aryl substituents. researchgate.net
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the 7-azaindole core, allowing for the introduction of a wide range of substituents at various positions. mdpi.comnih.gov
Multidisciplinary Research Collaborations for Comprehensive Elucidation of Properties and Applications
To fully realize the potential of this compound, collaborations across different scientific disciplines are essential.
Areas for Collaboration:
Chemistry and Biology: Joint efforts between synthetic chemists and biologists are needed to design, synthesize, and screen libraries of derivatives for novel therapeutic applications. nih.govnih.gov
Chemistry and Materials Science: Collaborations between chemists and materials scientists will be crucial for developing new OLEDs, polymers, and electronic devices based on the 7-azaindole scaffold. rsc.org
Computational and Experimental Chemistry: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic properties and reactivity of these compounds, guiding experimental efforts in catalyst design and materials development. nih.gov
Q & A
Basic: How can researchers optimize the synthesis of 5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine to improve yield and purity?
Methodological Answer:
The synthesis of this compound derivatives can be optimized using catalytic hydrogenation and reductive amination. For example, a two-step protocol involves:
Reduction of nitro intermediates : Use Raney Nickel under a hydrogen atmosphere to reduce 5-chloro-3-nitro-pyrrolo[2,3-B]pyridine to the corresponding 3-amino derivative. This step achieves ~96% yield when conducted in THF with rigorous exclusion of oxygen .
Derivatization : React the 3-amino intermediate with acyl chlorides (e.g., nicotinoyl chloride) in dry pyridine, followed by NaOH-mediated precipitation to isolate products. Purification via flash chromatography (e.g., CH₂Cl₂:MeOH gradients) ensures >98% purity .
Key Considerations : Control reaction times to prevent decomposition of the amine intermediate, and use inert atmospheres to avoid oxidation.
Basic: What analytical techniques are critical for confirming the structure and purity of synthesized this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying regiochemistry and substitution patterns. For example, the 3-amino proton typically appears as a broad singlet near δ 11.6 ppm, while aromatic protons resonate between δ 7.5–9.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight accuracy (e.g., [M+H]+ calculated for C₈H₆ClN₄: 193.0278).
- HPLC-PDA/MS : Validates purity (>95%) and detects trace impurities. Use reverse-phase C18 columns with acetonitrile/water gradients.
Advanced: How do substitutions at the 3-amino position influence the compound’s biological activity, particularly kinase inhibition?
Methodological Answer:
Substitutions at the 3-amino position modulate steric and electronic interactions with kinase ATP-binding pockets. For example:
- Nicotinamide derivatives (e.g., N-(5-phenyl-pyrrolo[2,3-B]pyridin-3-yl)nicotinamide) enhance FGFR1/2/3 inhibition (IC₅₀ < 100 nM) by forming hydrogen bonds with hinge residues .
- Trifluoroethyl groups improve metabolic stability and blood-brain barrier penetration in mGlu4 PAMs (e.g., VU0418506), as seen in rodent pharmacokinetic studies .
Experimental Design :
Synthesize derivatives via acylation or alkylation of the 3-amino group.
Screen against kinase panels (e.g., Eurofins DiscoverX) or receptor assays (e.g., Tb-GTPγS binding for mGlu4).
Perform molecular docking to correlate substituent effects with binding affinity.
Advanced: What strategies resolve discrepancies in reported biological activities of pyrrolo-pyridine derivatives across studies?
Methodological Answer:
Contradictions in biological data (e.g., FGFR vs. mGlu4 activity) often arise from assay conditions or structural nuances. Mitigation strategies include:
- Standardized Assays : Re-test compounds under uniform conditions (e.g., ATP concentrations in kinase assays). For FGFR inhibition, use TR-FRET-based kinase activity assays .
- Metabolite Screening : Check for in situ degradation (e.g., dechlorination or oxidation) via LC-MS.
- Structural Comparisons : Align crystal structures (if available) to identify critical binding interactions. For instance, the 5-chloro substituent in Pexidartinib is essential for CSF1R binding, while its absence shifts activity to mGlu4 .
Advanced: How can researchers design SAR studies to evaluate the impact of halogenation (e.g., 5-chloro) on target selectivity?
Methodological Answer:
Synthesize Analogues : Replace chlorine with F, Br, or H via Suzuki-Miyaura coupling or direct halogenation .
Profile Selectivity : Test against panels of 50+ kinases (e.g., KINOMEscan) or GPCRs (e.g., mGlu1–8).
Analyze Data : Use heatmaps (e.g., TREEspot) to visualize selectivity clusters. For example, 5-chloro derivatives show preferential FGFR3 inhibition, while 5-fluoro analogues target mGlu4 .
Computational Modeling : Perform MD simulations to assess halogen bonding contributions (e.g., Cl···C=O interactions in FGFR3).
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust is generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., during THF evaporation).
- Spill Management : Absorb solids with vermiculite, dispose as hazardous waste. For skin contact, rinse with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent decomposition .
Advanced: What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in cancer research?
Methodological Answer:
- In Vitro Models :
- Cell Viability Assays : Use FGFR-driven cell lines (e.g., RT112 bladder cancer) with AlamarBlue or CellTiter-Glo .
- Western Blotting : Measure phospho-FGFR/ERK levels to confirm target engagement.
- In Vivo Models :
Basic: How can researchers troubleshoot low yields in the cyclization step during pyrrolo-pyridine synthesis?
Methodological Answer:
Common issues and solutions:
- Impure Precursors : Purify starting materials via recrystallization or column chromatography.
- Suboptimal Conditions : For Madelung cyclization, use NaH in DMF at 110°C to enhance ring closure efficiency .
- Side Reactions : Add radical inhibitors (e.g., BHT) to prevent polymerization during Fischer indole synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



